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Introduction
The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion,

playing a pivotal role in virus assembly, budding, and the nuclear export of viral

ribonucleoproteins.[1][2] Beyond its structural functions, M1 is a highly conserved protein

among influenza A strains, making it a key target for the development of universal influenza

vaccines. A specific peptide fragment of M1, spanning amino acids 61-72 with the sequence

GFVFTLTVPSER, has been identified as a significant CD4+ T-cell epitope, particularly in the

context of the HLA-DRB1*04:01 allele.[3] This technical guide provides a comprehensive

overview of the basic research applications of the Influenza Matrix Protein (61-72) peptide,

focusing on its immunological properties, the experimental methods used to study it, and the

underlying molecular pathways.

Immunological Significance and Quantitative Data
The M1 (61-72) peptide is a well-characterized immunogenic epitope that elicits CD4+ T-cell

responses. These T helper cells are critical for orchestrating a robust adaptive immune

response, including the activation of B cells to produce antibodies and the enhancement of

cytotoxic T lymphocyte (CTL) activity. The immunogenicity of this peptide is fundamentally

linked to its ability to bind to Major Histocompatibility Complex (MHC) class II molecules on the

surface of antigen-presenting cells (APCs).
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HLA-Peptide Binding Affinity
The binding affinity of a peptide to an HLA molecule is a primary determinant of its

immunogenicity. While the M1 (61-72) peptide is known to be presented by HLA-DRB1*04:01,

quantitative binding data across a range of HLA alleles is crucial for assessing its potential as a

broadly applicable vaccine component. The following table summarizes available data on the

binding affinity of the M1 (61-72) peptide and related M1 peptides to various HLA alleles,

typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values

indicate stronger binding affinity.

Peptide Sequence HLA Allele
Binding Affinity
(IC50) nM

Reference

GFVFTLTVPSER HLA-DRB104:01

Data not available in a

specific numerical

format, but identified

as a binder.

[3]

M1 Peptides (various) HLA-B0702 Low affinity [4]

M1 Peptides (various) HLA-A*02:01 Variable [5]

Note: Specific IC50 values for the M1 (61-72) peptide are not readily available in the public

domain. The table reflects the current limitations in publicly accessible quantitative binding data

for this specific peptide.

T-Cell Response Quantification
The magnitude and quality of the T-cell response to the M1 (61-72) peptide can be quantified

using various immunological assays. The most common methods are the Enzyme-Linked

Immunospot (ELISpot) assay, which measures the frequency of cytokine-secreting cells, and

Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies the

percentage of T-cells producing specific cytokines upon stimulation.
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Assay
T-Cell
Response
Metric

Stimulation Result Reference

ELISpot

IFN-γ Spot-

Forming Cells

(SFCs) / 10^6

PBMCs

M1 peptide pools

Significant

responses

detected, but

specific data for

M1(61-72) is not

isolated.

[6][7]

ICS
% of IFN-γ+

CD4+ T-cells
M1 peptide pools

M1 is an

immunodominant

target for CD4+

T-cells.

[8]

Note: The presented data is for M1 peptide pools. While these pools contain the 61-72

sequence, the specific contribution of this single epitope to the overall response is not detailed

in the available literature.

Experimental Protocols
Peptide Synthesis and Purification
Methodology:

Solid-Phase Peptide Synthesis (SPPS): The GFVFTLTVPSER peptide is synthesized using

standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups

are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: The purity and identity of the synthesized peptide are confirmed by analytical

RP-HPLC and mass spectrometry.[9]
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HLA-Peptide Binding Assay
T2 Cell Binding Assay (for MHC Class I, adaptable for Class II concepts):

This assay assesses the ability of a peptide to stabilize MHC class I molecules on the surface

of T2 cells, which are deficient in TAP (transporter associated with antigen processing) and

thus have low surface expression of MHC class I. A similar principle can be applied to

engineered cell lines for MHC class II.

Cell Culture: T2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal

bovine serum (FBS).

Peptide Incubation: T2 cells are incubated with varying concentrations of the M1 (61-72)

peptide overnight at 37°C. A known high-affinity peptide is used as a positive control, and a

no-peptide condition serves as a negative control.

Staining: Cells are stained with a fluorescently labeled antibody specific for the HLA allele of

interest (e.g., anti-HLA-DR).

Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by

flow cytometry. An increase in MFI compared to the negative control indicates that the

peptide has bound to and stabilized the MHC molecules on the cell surface.[10][11][12]

Competitive ELISA for Peptide-MHC Binding:

Plate Coating: A 96-well plate is coated with a specific purified HLA-DR molecule.

Competition: A known biotinylated peptide with affinity for the HLA-DR molecule is mixed with

varying concentrations of the unlabeled M1 (61-72) competitor peptide.

Incubation: The peptide mixture is added to the coated plate and incubated to allow binding

to the HLA-DR molecules.

Detection: The plate is washed, and streptavidin conjugated to an enzyme (e.g., horseradish

peroxidase) is added to detect the bound biotinylated peptide.

Substrate Addition: A chromogenic substrate is added, and the color development is

measured using a plate reader. The concentration of the M1 (61-72) peptide that inhibits
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50% of the binding of the biotinylated peptide (IC50) is calculated.[1][13][14][15]

ELISpot Assay
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for

the cytokine of interest (e.g., anti-IFN-γ).

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from a donor are plated in the

wells.

Stimulation: The M1 (61-72) peptide is added to the wells to stimulate the T-cells. A positive

control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

Incubation: The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.

Detection: The cells are removed, and a biotinylated detection antibody for the cytokine is

added, followed by streptavidin-alkaline phosphatase.

Spot Development: A substrate is added that forms an insoluble colored spot where the

cytokine was secreted.

Analysis: The spots are counted using an automated ELISpot reader. The results are

expressed as spot-forming cells (SFCs) per million PBMCs.[6][7][16][17]

Intracellular Cytokine Staining (ICS)
Cell Stimulation: PBMCs are stimulated with the M1 (61-72) peptide in the presence of a

protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to

accumulate inside the producing cells.

Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell

surface markers (e.g., CD3, CD4, CD8).

Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to

enter the cells.

Intracellular Staining: Cells are stained with fluorescently labeled antibodies against

intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
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Flow Cytometry: The cells are analyzed by flow cytometry to determine the percentage of

CD4+ T-cells that are producing specific cytokines in response to the peptide stimulation.[8]

[18][19][20]

Signaling Pathways and Experimental Workflows
MHC Class II Antigen Presentation Pathway
Exogenous antigens, such as the influenza M1 protein, are taken up by APCs and processed

through the MHC class II pathway to be presented to CD4+ T-cells.
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Caption: MHC Class II presentation of exogenous viral antigens.

T-Cell Activation Signaling Pathway
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The recognition of the peptide-MHC class II complex by the T-cell receptor (TCR) on a CD4+ T-

cell initiates a signaling cascade leading to T-cell activation.
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Caption: T-cell receptor signaling cascade upon antigen recognition.

Experimental Workflow for Immunogenicity Assessment
A typical workflow to assess the immunogenicity of the M1 (61-72) peptide involves several

integrated steps, from peptide acquisition to the analysis of the T-cell response.
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Caption: Workflow for assessing M1 (61-72) peptide immunogenicity.

Conclusion
The Influenza Matrix Protein (61-72) peptide is a valuable tool for basic research in influenza

immunology and vaccine development. Its conserved nature and demonstrated

immunogenicity make it an important epitope for studying T-cell responses to influenza A virus.

While further quantitative data on its binding to a broader range of HLA alleles and more

specific T-cell response data are needed, the experimental protocols and conceptual

frameworks outlined in this guide provide a solid foundation for researchers and drug

development professionals to investigate the potential of this and other conserved influenza

epitopes. The continued study of such epitopes is essential for the development of next-

generation, broadly protective influenza vaccines.
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matrix-protein-61-72]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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